molecular formula C15H19N3O4S B2801795 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1234928-83-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2801795
CAS No.: 1234928-83-6
M. Wt: 337.39
InChI Key: QANNICIZGCSDCO-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[1,4]dioxine scaffold linked to a 3,5-dimethylpyrazole group via an ethylamino bridge. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a sulfonamide moiety—a common pharmacophore in enzyme inhibitors—with heterocyclic systems known for their bioactivity.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-9-12(2)18(17-11)6-5-16-23(19,20)13-3-4-14-15(10-13)22-8-7-21-14/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANNICIZGCSDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Benzo-Dioxine Moiety: This involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide.

    Sulfonamide Formation: The final step involves the reaction of the benzo-dioxine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzo-dioxine moiety.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or benzo-dioxine rings.

    Reduction: Reduced forms of the sulfonamide group, such as amines.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonamide.

Scientific Research Applications

Drug Development

The compound serves as a scaffold for the development of new drugs targeting various biological pathways. Its structural components allow for interactions with enzymes and receptors involved in diseases such as cancer and inflammation.

Case Studies

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial in managing inflammation. The compound demonstrated selective inhibition towards COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives possess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The compound's structure enhances its interaction with bacterial targets, leading to effective inhibition .

The biological activities associated with this compound include:

  • Anticonvulsant Effects : Preliminary studies suggest potential neuroprotective properties, indicating its utility in treating seizure disorders .
  • Antidepressant Activity : Some derivatives have shown promise in behavioral models for depression, suggesting a role in mental health therapeutics .

Building Block for Complex Molecules

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecular structures.

Synthetic Routes

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through reactions involving β-diketones and hydrazine.
  • Construction of the Dioxine Ring : Involves cyclization reactions that integrate the dioxine structure into the final product.
  • Coupling Reactions : The final compound is formed through standard amide bond formation techniques.

Data Table: Synthetic Routes Overview

StepReactantsConditionsProduct
Pyrazole Formationβ-Diketone + HydrazineAcidic/Basic ConditionsPyrazole derivative
Dioxine FormationAppropriate precursorsCyclizationDihydrobenzo[d]dioxine derivative
CouplingPyrazole + Dioxine derivativeAmide bond formationFinal compound

Material Science

The unique properties of this compound can be exploited in material science. Its structural characteristics allow for potential applications in developing new materials with specific properties such as conductivity or fluorescence.

Applications in Material Development

Research is ongoing into how this compound can be modified to create materials suitable for electronic applications or sensors due to its interesting electronic properties derived from the pyrazole and dioxine structures.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The pyrazole ring may also play a role in binding to active sites, disrupting normal biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound shares structural homology with other sulfonamide-pyrazole hybrids. A notable analog is N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide (CAS: 957499-83-1), which replaces the 2,3-dihydrobenzo[1,4]dioxine with a pyridazine ring and introduces a phenylmethanesulfonamide group .

Parameter Target Compound Analog (CAS: 957499-83-1)
Core Heterocycle 2,3-Dihydrobenzo[b][1,4]dioxine Pyridazine
Sulfonamide Substituent Directly attached to dihydrodioxine Attached via phenylmethane group
Pyrazole Linker Ethylamino bridge Ethylamino bridge
Molecular Formula Not explicitly reported (inferred: C₁₆H₂₀N₄O₃S) C₁₈H₂₂N₆O₂S
Molar Mass ~348.42 g/mol (estimated) 386.47 g/mol

Pharmacological Implications

Sulfonamide Functionality: Both compounds retain the sulfonamide group, a critical motif for binding to zinc-containing enzymes like carbonic anhydrases.

Heterocyclic Influence : The 2,3-dihydrobenzo[1,4]dioxine system in the target compound is electron-rich due to its oxygen atoms, which could enhance solubility and π-π stacking interactions in biological systems. In contrast, the pyridazine ring in the analog may favor interactions with flat, aromatic binding pockets.

Q & A

Basic: What are the critical parameters to optimize in the synthesis of this compound?

Answer:
Key parameters include:

  • Temperature control : Maintain reactions between room temperature and reflux to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency, while dichloromethane aids in intermediate purification .
  • Catalyst/base choice : Triethylamine or sodium hydroxide facilitates deprotonation in sulfonamide coupling steps .
  • Reaction time : Monitor via thin-layer chromatography (TLC) to avoid over-reaction, typically requiring 12–48 hours depending on step complexity .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and detects impurities (<95% purity) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and identifies by-products .
  • HPLC : Quantifies purity (>98% threshold for biological assays) .
  • FT-IR : Verifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹) .

Advanced: How can Design of Experiments (DOE) optimize synthesis yield and purity?

Answer:
DOE minimizes experimental runs while identifying critical interactions:

  • Factors : Solvent polarity, temperature, molar ratios, and catalyst loading .
  • Response variables : Yield (%) and HPLC purity .
  • Statistical models : Use a central composite design (CCD) to map nonlinear relationships and identify optimal conditions .
  • Case study : A 2⁴ factorial design reduced synthesis steps for a related sulfonamide by 40% while maintaining >90% yield .

Advanced: How to resolve contradictory findings in biological activity across assays?

Answer:

  • Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Metabolic stability testing : Use liver microsomes to rule out pharmacokinetic variability .
  • Comparative SAR analysis : Cross-reference with analogs (e.g., pyrazole or benzo-dioxine derivatives) to identify structural determinants of activity .
  • Dose-response curves : Re-evaluate IC50 values under standardized conditions (pH, serum content) .

Advanced: What computational methods predict reactivity or biological interactions?

Answer:

  • Reaction path search : Density functional theory (DFT) identifies transition states and intermediates for sulfonamide formation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., cyclooxygenase-2) .
  • MD simulations : GROMACS models compound stability in lipid bilayers or protein pockets over 100-ns trajectories .
  • Machine learning : Train models on pyrazole-sulfonamide datasets to prioritize synthetic routes .

Basic: What protocols evaluate the compound’s stability under varying conditions?

Answer:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and monitor via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours .
  • Oxidative stress : Treat with H2O2 (3%) and assess degradation products via LC-MS .

Advanced: How to design a structure-activity relationship (SAR) study?

Answer:

  • Scaffold diversification : Synthesize analogs with modified pyrazole substituents (e.g., halogens, methyl groups) .
  • Biological profiling : Test against a panel of targets (enzymes, receptors) to map selectivity .
  • QSAR modeling : Use MolDescriptor (RDKit) to correlate logP, polar surface area, and IC50 values .
  • Cohort studies : Compare with FDA-approved sulfonamides to benchmark potency .

Basic: What are common purification challenges, and how are they addressed?

Answer:

  • By-product removal : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) .
  • Crystallization issues : Optimize solvent mixtures (e.g., ethanol/water) via slow cooling .
  • Hygroscopicity : Store under argon with molecular sieves to prevent moisture absorption .

Advanced: How to integrate computational and experimental data for reaction mechanisms?

Answer:

  • Feedback loop : Use DFT-predicted intermediates to guide LC-MS/MS analysis of reaction mixtures .
  • Kinetic isotope effects : Compare experimental rates (e.g., H/D substitution) with computational barriers .
  • In situ spectroscopy : Pair IR monitoring with computational vibrational spectra for real-time validation .

Advanced: How to mitigate by-product interference in biological assays?

Answer:

  • Impurity profiling : Use LC-HRMS to identify and quantify by-products (>0.5% threshold) .
  • Counter-screening : Test isolated by-products against biological targets to rule out off-target effects .
  • Affinity chromatography : Pre-purify compound batches using target-immobilized columns .

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